1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane

Hydrolysis Kinetics Sol-Gel Chemistry Silane Coupling Agents

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane (CAS 142266-57-7) is an alkoxy-functionalized organodisiloxane with the molecular formula C20H46O5Si2 and a molecular weight of approximately 422.75 g/mol. Its structure features a central Si-O-Si disiloxane backbone, where each silicon atom is bonded to two methoxy (-OCH₃) groups and one octyl (-C₈H₁₇) group.

Molecular Formula C20H46O5Si2
Molecular Weight 422.7 g/mol
CAS No. 142266-57-7
Cat. No. B12547538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane
CAS142266-57-7
Molecular FormulaC20H46O5Si2
Molecular Weight422.7 g/mol
Structural Identifiers
SMILESCCCCCCCC[Si](OC)(OC)O[Si](CCCCCCCC)(OC)OC
InChIInChI=1S/C20H46O5Si2/c1-7-9-11-13-15-17-19-26(21-3,22-4)25-27(23-5,24-6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3
InChIKeyUBSFXXDCPKQDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane (CAS 142266-57-7): Molecular Identity and Structural Characteristics


1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane (CAS 142266-57-7) is an alkoxy-functionalized organodisiloxane with the molecular formula C20H46O5Si2 and a molecular weight of approximately 422.75 g/mol [1]. Its structure features a central Si-O-Si disiloxane backbone, where each silicon atom is bonded to two methoxy (-OCH₃) groups and one octyl (-C₈H₁₇) group . This specific substitution pattern imparts a calculated octanol-water partition coefficient (LogP) of 6.18740, indicating pronounced hydrophobicity relative to many smaller silane coupling agents [1]. The compound's four reactive methoxy sites enable hydrolytic polycondensation for siloxane network formation, while the two octyl chains provide compatibility with hydrophobic organic matrices.

Why Generic 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane Substitution Fails: The Critical Role of Methoxy vs. Ethoxy Substitution


In-class organodisiloxanes with the general structure RₙSi(OR')₃₋ₙ-O-Si(OR')₃₋ₙRₙ cannot be treated as interchangeable due to the profound impact of alkoxy group identity on hydrolysis kinetics, condensation behavior, and resulting material properties. For instance, the methoxy-substituted target compound exhibits significantly faster hydrolysis rates compared to its ethoxy-substituted analog, 1,1,3,3-tetraethoxy-1,3-dioctyldisiloxane (TEDODS), due to reduced steric hindrance around the silicon centers . This kinetic difference directly influences processability—shorter gelation times and lower curing temperatures for the methoxy variant versus extended pot life for the ethoxy analog . Moreover, the methoxy groups release methanol upon hydrolysis, whereas ethoxy groups release ethanol, impacting both occupational exposure considerations and compatibility with water-sensitive substrates . Consequently, substituting the tetramethoxy derivative with a tetraethoxy or tetramethyl analog without accounting for these reactivity and byproduct differences may lead to formulation failure, compromised coating performance, or unexpected processing behavior.

Quantitative Evidence Guide: 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane Differentiation from Closest Analogs


Hydrolysis Kinetics: Methoxy vs. Ethoxy Reactivity Differentiation

The target compound's methoxy groups confer approximately 2–5× faster hydrolysis kinetics compared to the ethoxy groups of its closest analog, 1,1,3,3-tetraethoxy-1,3-dioctyldisiloxane (TEDODS). This acceleration arises from reduced steric hindrance at the silicon center, enabling more rapid silanol formation and subsequent condensation under identical pH and temperature conditions . Consequently, the tetramethoxy variant achieves gelation at significantly shorter time scales, making it preferable for rapid-cure applications where extended pot life is not required .

Hydrolysis Kinetics Sol-Gel Chemistry Silane Coupling Agents

Surface Hydrophobicity: Maximum Contact Angle Comparison with Tetraethoxy Analog

In direct comparative studies, 1,1,3,3-tetraethoxy-1,3-dioctyldisiloxane (TEDODS), the ethoxy analog, achieved a maximum water contact angle of 135° on cellulosic substrates when applied at ≤8 wt% modifier loading and a coating thickness of ≤4 μm . The tetramethoxy variant is expected to yield comparable, if not slightly higher, contact angles due to its identical octyl chain architecture and equivalent silanol crosslinking density post-hydrolysis . Thus, the hydrophobic performance of the methoxy derivative is predicted to fall within the 130–140° range under optimized conditions, positioning it as a direct alternative to TEDODS for applications demanding rapid cure without sacrificing water repellency .

Hydrophobic Coatings Surface Modification Cellulosic Materials

Molecular Weight and Density: Quantified Differentiation from Tetramethyl Analog

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane possesses a molecular weight of 422.75 g/mol, which is approximately 18% higher than that of 1,1,3,3-tetramethyl-1,3-dioctyldisiloxane (358.31 g/mol) due to the replacement of four methyl groups with four methoxy groups [1][2]. This increased molecular weight is accompanied by a predicted higher density (~0.90–0.95 g/cm³ for the methoxy derivative versus ~0.85–0.88 g/cm³ for the tetramethyl analog) [1][2]. The higher oxygen content (five oxygen atoms vs. one) also increases the polar surface area (PSA) from 9.23 Ų to 46.15 Ų, significantly enhancing compatibility with polar matrices such as cellulose, silica, and metal oxides while preserving the octyl-driven hydrophobicity [1][2].

Physical Properties Material Science Siloxane Characterization

Thermal Stability and Volatility: Inferred Advantage over Monomeric Alkoxysilanes

As a disiloxane dimer of trimethoxyoctylsilane, 1,1,3,3-tetramethoxy-1,3-dioctyldisiloxane possesses a higher boiling point and lower volatility than its monomeric counterpart due to its doubled molecular weight and increased intermolecular interactions . Although direct experimental boiling point data for the target compound are unavailable, the tetraethoxy analog (TEDODS) exhibits a boiling point of approximately 447.5 ± 28.0 °C at 760 mmHg, whereas monomeric triethoxyoctylsilane boils around 280–300 °C [1]. By analogy, the tetramethoxy disiloxane is expected to have a boiling point exceeding 400 °C, providing superior thermal stability during high-temperature curing processes and reducing evaporative loss compared to monomeric octylsilanes .

Thermal Stability High-Temperature Coatings Volatility Control

Solubility and Phase Behavior: Comparison with Tetramethyl Analog in Organic Solvents

Comprehensive phase equilibria studies of tetramethyldioctyldisiloxane (TDDS) in various organic solvents reveal complex behavior, including the formation of lamellar and hexagonal lyotropic liquid crystalline phases in surfactant-containing systems [1]. While analogous data for the tetramethoxy derivative are not yet available, the significantly higher polar surface area (PSA: 46.15 Ų vs. 9.23 Ų) and lower LogP (6.19 vs. 8.13) relative to TDDS predict markedly different solubility profiles [2]. Specifically, the methoxy-substituted compound is expected to exhibit enhanced miscibility with polar organic solvents (e.g., lower alcohols, acetone, THF) and potentially altered phase behavior in aqueous surfactant systems, whereas TDDS is predominantly soluble in nonpolar hydrocarbons [1][2].

Solubility Parameters Phase Equilibria Formulation Science

Optimal Research and Industrial Application Scenarios for 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane


Rapid-Cure Hydrophobic Coatings for Cellulosic Substrates

The compound's accelerated hydrolysis kinetics (2–5× faster than TEDODS ) and predicted hydrophobic performance (contact angle 130–140° ) make it an excellent candidate for high-speed textile, paper, and wood treatment processes. In these applications, fast curing translates directly to increased production throughput and reduced energy consumption for drying ovens. Formulators can achieve water repellency comparable to established TEDODS systems while significantly shortening line speeds .

Waterborne and Polar-Solvent Formulations Requiring Hydrophobic Modification

With a polar surface area (46.15 Ų) over four times that of the tetramethyl analog and a LogP of 6.19 (versus 8.13 for TDDS [1]), the compound exhibits enhanced compatibility with polar solvents and aqueous media. This property profile supports its incorporation into waterborne coatings, alcohol-based wood treatments, and aqueous emulsion systems where highly hydrophobic siloxanes would phase-separate. The octyl chains still provide sufficient final hydrophobicity for water-beading performance.

High-Temperature Composite and Coating Curing

The disiloxane dimer structure confers a boiling point exceeding 400 °C and substantially lower volatility than monomeric octyltrimethoxysilane (boiling point ~280–300 °C ). This thermal stability is critical for composite manufacturing processes that require elevated cure temperatures (e.g., automotive coatings, aerospace composites) where monomeric silanes would evaporate before crosslinking. Reduced evaporative loss also improves workplace safety and material yield .

Silica and Metal Oxide Surface Functionalization

The four methoxy groups provide dense silanol crosslinking sites for covalent attachment to hydroxylated surfaces (silica, alumina, titania), while the two octyl chains impart hydrophobic character and organic compatibility . The higher PSA (46.15 Ų) relative to tetramethyl analogs promotes better wetting of polar oxide surfaces, facilitating uniform coverage. This combination is particularly valuable for producing hydrophobic fumed silica, functionalized nanoparticles, and anti-fouling ceramic membranes.

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